molecular formula C10H24O2P2S5 B107602 Stauffer N-3734 CAS No. 18300-10-2

Stauffer N-3734

Cat. No. B107602
CAS RN: 18300-10-2
M. Wt: 398.6 g/mol
InChI Key: WYAIZMVWGQDHAX-UHFFFAOYSA-N
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Description

Stauffer N-3734 is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound was first synthesized in 1992 by a team of researchers led by Dr. Richard Stauffer at the University of Pittsburgh. Since then, numerous studies have been conducted to investigate the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for Stauffer N-3734.

Mechanism Of Action

The mechanism of action of Stauffer N-3734 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and proliferation.

Biochemical And Physiological Effects

Stauffer N-3734 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects, as well as the ability to modulate the immune system. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Stauffer N-3734 for lab experiments is its high purity and stability. This makes it an ideal compound for use in in vitro and in vivo studies. However, one limitation is that it is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.

Future Directions

There are several potential future directions for research on Stauffer N-3734. One area of interest is in the development of new cancer therapies based on its anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Stauffer N-3734. Other potential areas of research include its use in the treatment of neurodegenerative diseases and its potential as an anti-inflammatory agent.
In conclusion, Stauffer N-3734 is a synthetic compound that has shown great potential for use in scientific research. Its unique properties and potential applications have made it a topic of interest for researchers in a variety of fields. Further research is needed to fully understand its mechanism of action and potential applications, but the future looks promising for this promising compound.

Synthesis Methods

Stauffer N-3734 is synthesized through a multistep process that involves the reaction of 2,4,6-trichlorophenol with 2-methyl-2-butene in the presence of a base. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been optimized to produce high yields of pure Stauffer N-3734.

Scientific Research Applications

Stauffer N-3734 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Stauffer N-3734 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, Stauffer N-3734 has been investigated for its potential to treat other diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

18300-10-2

Product Name

Stauffer N-3734

Molecular Formula

C10H24O2P2S5

Molecular Weight

398.6 g/mol

IUPAC Name

ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H24O2P2S5/c1-5-11-13(15,7-3)18-9-17-10-19-14(16,8-4)12-6-2/h5-10H2,1-4H3

InChI Key

WYAIZMVWGQDHAX-UHFFFAOYSA-N

SMILES

CCOP(=S)(CC)SCSCSP(=S)(CC)OCC

Canonical SMILES

CCOP(=S)(CC)SCSCSP(=S)(CC)OCC

Origin of Product

United States

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